

Method for assessing imipramine-induced mania-like behavior in animal models.

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Method for Assessing Imipramine-Induced Mania-Like Behavior in Animal Models Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tricyclic antidepressant **imipramine** is known to occasionally induce mania or hypomania in patients with bipolar disorder, a phenomenon often referred to as "manic switching." Animal models are crucial for understanding the neurobiological underpinnings of this switch and for the development of safer and more effective treatments. This document provides detailed protocols for assessing **imipramine**-induced mania-like behaviors in rodent models, focusing on a battery of behavioral tests and the analysis of a key molecular signaling pathway.

Core Behavioral Assessments

A battery of behavioral tests is essential to comprehensively assess the multifaceted nature of mania-like behavior in rodents. This typically includes measures of hyperactivity, anxiety, and anhedonia.

Open Field Test (OFT)



The Open Field Test is a widely used assay to evaluate locomotor activity, exploration, and anxiety-like behavior.[1][2] In the context of **imipramine**-induced mania, an increase in locomotor activity and reduced time in the center of the arena (thigmotaxis) can be indicative of a manic-like state.

Experimental Protocol:

- Apparatus: A square arena (e.g., 50 cm x 50 cm x 50 cm for rats or 40 cm x 40 cm x 40 cm for mice) made of a non-reflective material.[2][3] The floor is often divided into a grid of equal squares, with the central squares defined as the "center zone."
- Procedure:
 - Acclimatize the animal to the testing room for at least 60 minutes prior to the test.
 - Gently place the animal in the center of the open field arena.
 - Allow the animal to freely explore the arena for a predetermined period, typically ranging from 5 to 60 minutes.[2][3]
 - Record the animal's behavior using an automated video-tracking system.
 - Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
- Data Analysis: Key parameters to be quantified include:
 - Total distance traveled (cm)
 - Velocity (cm/s)
 - Time spent in the center of the arena (s)
 - Frequency of entries into the center zone
 - Rearing frequency (a measure of exploratory behavior)

Data Presentation:



Treatment Group	Total Distance (cm)	Velocity (cm/s)	Time in Center (s)	Center Entries	Rearing Frequency
Vehicle Control	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM
Imipramine	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a classic test for assessing anxiety-like behavior in rodents.[1][4][5] The test is based on the animal's natural aversion to open and elevated spaces. A decrease in anxiety-like behavior, manifested as increased exploration of the open arms, can be a feature of mania.

Experimental Protocol:

- Apparatus: A plus-shaped maze elevated above the floor (typically 50-55 cm).[1][5] It consists of two open arms and two enclosed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats; 30 cm long x 5 cm wide for mice), connected by a central platform.[1][5]
- Procedure:
 - Acclimatize the animal to the testing room for at least 60 minutes before the test.[5]
 - Place the animal on the central platform of the maze, facing an open arm.[1]
 - Allow the animal to explore the maze for 5 minutes.[1][4]
 - Record the session using a video camera positioned above the maze.
 - Clean the maze with 70% ethanol between subjects.
- Data Analysis:
 - Time spent in the open arms (s)



- Time spent in the closed arms (s)
- Number of entries into the open arms
- Number of entries into the closed arms
- Total distance traveled (cm)

Data Presentation:

Treatment Group	Time in Open Arms (s)	Time in Closed Arms (s)	Open Arm Entries	Closed Arm Entries	Total Distance (cm)
Vehicle Control	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM
Imipramine	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM

Forced Swim Test (FST)

The Forced Swim Test is primarily used to assess depressive-like behavior, specifically "behavioral despair."[6][7] However, in the context of mania, a significant decrease in immobility time can be interpreted as increased drive or hyperactivity.

Experimental Protocol:

- Apparatus: A transparent cylindrical container (e.g., 25 cm height x 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 10 cm for mice).[6][8]
- Procedure:
 - Acclimatize the animal to the testing room.
 - Gently place the animal into the water-filled cylinder.



- The test duration is typically 6 minutes.[6][9] The initial 2 minutes are considered a
 habituation period and are often excluded from the analysis.[9]
- Record the entire session with a video camera.
- After the test, remove the animal, dry it with a towel, and return it to its home cage.
- Data Analysis:
 - Immobility time (s): The time the animal spends floating or making only minimal movements to keep its head above water.
 - Swimming time (s)
 - Climbing time (s)

Data Presentation:

Treatment Group	Immobility Time (s)	Swimming Time (s)	Climbing Time (s)
Vehicle Control	Mean ± SEM	Mean ± SEM	Mean ± SEM
Imipramine	Mean ± SEM	Mean ± SEM	Mean ± SEM

Sucrose Preference Test (SPT)

The Sucrose Preference Test is used to measure anhedonia, a core symptom of depression, by assessing the animal's interest in a rewarding stimulus (sucrose solution).[3][10] While not a direct measure of mania, it can be used to assess the animal's hedonic state, which may be altered during a manic-like episode.

Experimental Protocol:

- Apparatus: Standard home cages equipped with two drinking bottles.
- Procedure:



- Habituation: For 2-3 days, habituate the animals to the presence of two bottles of water in their home cage.[3]
- Baseline: Following habituation, replace one water bottle with a 1% sucrose solution for 24-48 hours. Measure the consumption from each bottle.
- Testing: After baseline measurements, administer imipramine or vehicle. Continue to provide the choice between water and 1% sucrose solution.
- Measure the volume consumed from each bottle daily by weighing them. To prevent sidepreference, the position of the bottles should be switched daily.[3]
- Data Analysis:
 - Sucrose Preference (%) = (Sucrose solution consumed (g) / Total liquid consumed (g)) x
 100

Data Presentation:

Treatment Group	Sucrose Preference (%)	
Vehicle Control	Mean ± SEM	
Imipramine	Mean ± SEM	

Molecular Pathway Analysis: BDNF-TrkB-Akt Signaling

Chronic **imipramine** treatment has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB)-Akt signaling pathway in the prefrontal cortex, which may contribute to the switch to mania-like behaviors.[3][4]

Western Blotting Protocol for Protein Expression

Western blotting can be used to quantify the expression levels of key proteins in this pathway.

Sample Preparation:



- Rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on ice.
- Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
- SDS-PAGE and Electrotransfer:
 - Denature protein samples by boiling in Laemmli buffer.
 - Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
 - Separate proteins by gel electrophoresis.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- · Immunoblotting:
 - Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for BDNF, TrkB, phospho-TrkB,
 Akt, and phospho-Akt overnight at 4°C.
 - · Wash the membrane with TBST.
 - Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.



- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Levels

ELISA provides a quantitative measure of BDNF protein levels in brain tissue homogenates.

Procedure:

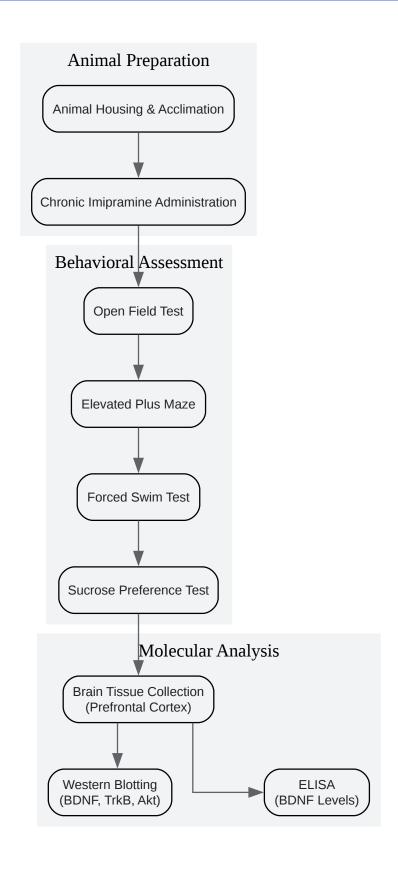
- Follow the manufacturer's instructions for the specific rat or mouse BDNF ELISA kit.[11]
- Briefly, standards and samples are added to wells of a microplate pre-coated with a BDNF capture antibody.
- A biotinylated detection antibody is then added, followed by an avidin-HRP conjugate.
- A substrate solution is added, and the color development is proportional to the amount of BDNF present.
- The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
- A standard curve is generated to determine the concentration of BDNF in the samples.

Data Presentation:

Treatment Group	p-TrkB/TrkB Ratio	p-Akt/Akt Ratio	BDNF Levels (pg/mg protein)
Vehicle Control	Mean ± SEM	Mean ± SEM	Mean ± SEM
Imipramine	Mean ± SEM	Mean ± SEM	Mean ± SEM

Visualizations

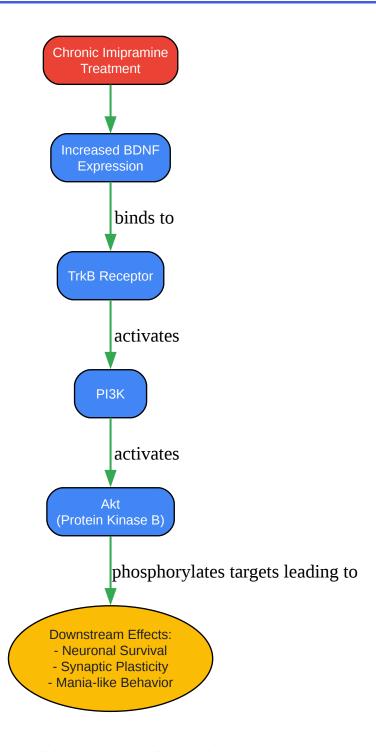




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Caption: Experimental workflow for assessing **imipramine**-induced mania-like behavior.





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Caption: The BDNF-TrkB-Akt signaling pathway implicated in **imipramine**'s effects.

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